molecular formula C14H13NO3 B14450551 N-(2-Naphthoyl)-O-propionylhydroxylamine CAS No. 76790-18-6

N-(2-Naphthoyl)-O-propionylhydroxylamine

Cat. No.: B14450551
CAS No.: 76790-18-6
M. Wt: 243.26 g/mol
InChI Key: ARXSNMGEHUTJFA-UHFFFAOYSA-N
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Description

N-(2-Naphthoyl)-O-propionylhydroxylamine is an organic compound that belongs to the class of naphthoyl derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hydroxylamine group through a propionyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.

Mechanism of Action

The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Naphthoyl)-O-acetylhydroxylamine: Similar structure but with an acetyl group instead of a propionyl group.

    N-(2-Naphthoyl)-O-butyryl hydroxylamine: Similar structure but with a butyryl group instead of a propionyl group.

    N-(2-Naphthoyl)-O-isobutyryl hydroxylamine: Similar structure but with an isobutyryl group instead of a propionyl group.

Uniqueness

N-(2-Naphthoyl)-O-propionylhydroxylamine is unique due to its specific propionyl linkage, which can influence its reactivity and interaction with biological targets. This structural variation can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

76790-18-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(naphthalene-2-carbonylamino) propanoate

InChI

InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17)

InChI Key

ARXSNMGEHUTJFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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